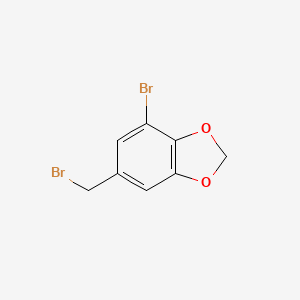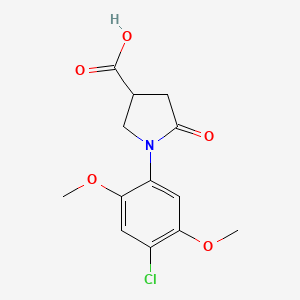
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic drug of the phenethylamine and amphetamine chemical classes . It was presumably first synthesized by Alexander Shulgin, and was described in his book PiHKAL .
Molecular Structure Analysis
DOC is a substituted alpha-methylated phenethylamine, a class of compounds commonly known as amphetamines . The phenethylamine equivalent (lacking the alpha-methyl group) is 2C-C .Chemical Reactions Analysis
DOC acts as a selective 5-HT2A, and 5-HT2C receptor partial agonist . Its psychedelic effects are mediated via its actions on the 5-HT2A receptor .Physical And Chemical Properties Analysis
The chemical formula of DOC is C11H16ClNO2 and its molar mass is 229.70 g·mol−1 . It appears as a white powder .Aplicaciones Científicas De Investigación
The specific chemical compound 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid does not directly appear in the available literature as a subject of scientific research within the context of its applications. However, exploring the broader context of research involving similar carboxylic acid compounds and their derivatives can provide insights into potential research applications and interests in fields related to biochemistry, pharmacology, and environmental sciences.
Carboxylic Acids in Pharmacological Research
Carboxylic acids, including compounds with structures resembling the one , play crucial roles in various pharmacological applications. They are foundational in the development of drugs due to their active participation in biological processes and their ability to interact with enzymes and receptors within the body. For instance, chlorogenic acids, a group of esters formed between quinic acid and certain phenolic compounds, have been extensively studied for their antioxidant, anti-inflammatory, and neuroprotective properties (M. Naveed et al., 2018). These studies underscore the potential for carboxylic acid derivatives to contribute to treatments for a wide range of conditions, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.
Environmental and Industrial Applications
In environmental science and industrial processes, the reactivity and transformation of carboxylic acids, especially under different conditions, are of significant interest. For example, understanding the biocatalyst inhibition by carboxylic acids can inform the development of more efficient bioremediation strategies and the engineering of robust microbial strains for industrial bioprocessing (L. Jarboe et al., 2013). Similarly, studies on the solvent developments for liquid-liquid extraction of carboxylic acids highlight advancements in separation technologies critical for the purification of biochemical products and the treatment of industrial effluents (L. Sprakel & B. Schuur, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-19-10-5-9(11(20-2)4-8(10)14)15-6-7(13(17)18)3-12(15)16/h4-5,7H,3,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWZLSZPMQVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




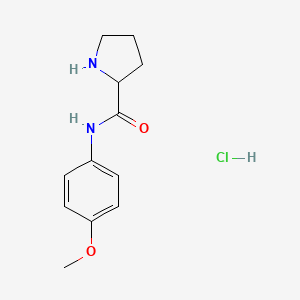
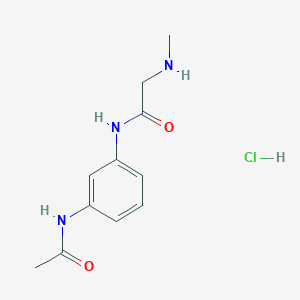
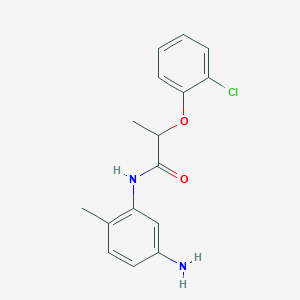
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)
![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)



![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)
